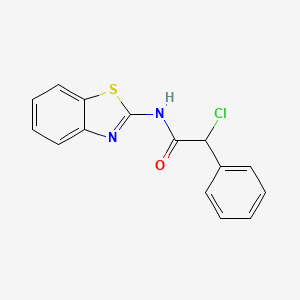

N-1,3-Benzothiazol-2-yl-2-chloro-2-phenylacetamide

Description

N-1,3-Benzothiazol-2-yl-2-chloro-2-phenylacetamide is a benzothiazole-derived compound characterized by a chloro-substituted phenylacetamide moiety attached to the benzothiazole ring. The benzothiazole core is a heterocyclic system containing sulfur and nitrogen, which confers unique electronic and steric properties. Structural validation of such compounds typically relies on techniques like X-ray crystallography, as exemplified by the use of SHELX software in related benzothiazole derivatives .

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-chloro-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2OS/c16-13(10-6-2-1-3-7-10)14(19)18-15-17-11-8-4-5-9-12(11)20-15/h1-9,13H,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRIYPAAWPVVJSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)NC2=NC3=CC=CC=C3S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-1,3-Benzothiazol-2-yl-2-chloro-2-phenylacetamide typically involves the acetylation of 2-amino benzothiazole derivatives. One common method includes the reaction of 2-amino benzothiazole with chloroacetyl chloride in the presence of a base such as triethylamine in chloroform . This reaction yields the desired compound under relatively mild conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-1,3-Benzothiazol-2-yl-2-chloro-2-phenylacetamide can undergo various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form new compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alcohols. Conditions typically involve the use of a base and a suitable solvent.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.

Scientific Research Applications

Medicinal Chemistry

N-1,3-Benzothiazol-2-yl-2-chloro-2-phenylacetamide has shown promise in various medicinal applications:

Enzyme Inhibition :

The compound acts as an inhibitor for critical enzymes such as dihydrofolate reductase (DHFR) and ubiquitin ligase. DHFR is crucial for DNA synthesis and cell proliferation, marking this inhibition as particularly relevant in cancer therapy.

Cytotoxicity :

Research indicates that this compound exhibits significant cytotoxic effects against several tumorigenic cell lines. Its potential as an anticancer agent is supported by studies demonstrating its ability to induce apoptosis in cancer cells .

Protein Misfolding Prevention :

Emerging studies suggest that this compound may help stabilize protein conformations and prevent aggregation associated with neurodegenerative diseases, thereby reducing instances of protein misfolding.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its structural features allow it to participate in various organic reactions, making it a valuable precursor for developing new materials and biologically active compounds .

Industrial Applications

The compound's unique properties are leveraged in industrial settings for the development of new materials. Its derivatives are being explored for applications in pharmaceuticals and agrochemicals due to their biological activities .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Cytotoxic Activity Against Cancer Cell Lines :

- Enzyme Inhibition Studies :

- Protein Stabilization Effects :

Mechanism of Action

The mechanism of action of N-1,3-Benzothiazol-2-yl-2-chloro-2-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as dihydrofolate reductase, which is crucial for DNA synthesis and cell proliferation . The compound may also interact with other molecular targets, leading to its diverse biological activities.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

Benzothiazole vs. Benzoxazole: The substitution of sulfur (benzothiazole) with oxygen (benzoxazole) alters electronic properties. Benzothiazoles exhibit stronger π-π stacking due to sulfur’s polarizability, whereas benzoxazoles may enhance hydrogen-bonding capacity via oxygen .

Functional Group Impact :

- The 2-chloro-2-phenylacetamide moiety in the target compound introduces steric hindrance and electrophilic reactivity, distinguishing it from sulfanyl or piperazine derivatives .

- N,O-bidentate directing groups (e.g., in ’s compound) enable metal coordination, a feature absent in the target compound but critical for catalytic applications .

Biological Relevance :

- BZ-IV demonstrated anticancer activity via substitution of the chloro group with 4-methylpiperazine, suggesting that the target compound’s chloro substituent could be a synthetic precursor for bioactive derivatives .

- The discontinued status of the target compound () may reflect challenges in stability or synthesis scalability compared to analogues like BZ-IV.

Research Findings and Limitations

- Synthetic Routes: The target compound’s synthesis likely parallels methods for BZ-IV, where chloroacetamide intermediates react with nucleophiles (e.g., amines or thiols) under basic conditions .

- Crystallographic Data : While validates a sulfanyl-benzothiazole derivative via SHELX-refined X-ray analysis, the target compound lacks reported crystal data, limiting structural comparisons .

- Hydrogen-Bonding Patterns : Benzothiazoles often form C–H···N/S interactions, but the chloro and phenyl groups in the target compound may disrupt such motifs, favoring hydrophobic interactions instead .

Biological Activity

N-1,3-Benzothiazol-2-yl-2-chloro-2-phenylacetamide is a compound that has garnered attention in scientific research due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in medicinal chemistry, supported by case studies and research findings.

This compound has the molecular formula and a molecular weight of 226.68 g/mol. It belongs to the class of benzothiazole derivatives, which are known for their varied biological activities. The compound's structure includes a benzothiazole moiety that contributes significantly to its potential pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been identified as an inhibitor of key enzymes such as dihydrofolate reductase (DHFR) and ubiquitin ligase. DHFR is crucial for DNA synthesis and cell proliferation, making this inhibition particularly relevant in cancer therapy.

- Cytotoxicity : Studies have demonstrated that this compound exhibits cytotoxic effects against various tumorigenic cell lines. This property is essential for its potential use as an anticancer agent .

- Protein Misfolding : Research indicates that this compound may also reduce protein misfolding associated with neurodegenerative diseases by stabilizing protein conformations and preventing aggregation .

Biological Activity

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer | Exhibits cytotoxicity against tumorigenic cell lines. |

| Enzyme Inhibition | Inhibits dihydrofolate reductase and ubiquitin ligase. |

| Neuroprotective | Reduces protein aggregation linked to diseases like Alzheimer's and Parkinson's. |

| Antimicrobial | Shows activity against various bacterial strains. |

Case Studies

Several studies have explored the efficacy of this compound in different biological contexts:

-

Cytotoxicity in Cancer Cell Lines :

- A study evaluated the compound's cytotoxic effects on multiple cancer cell lines using MTT assays. Results indicated significant dose-dependent cytotoxicity, particularly in breast and lung cancer cell lines.

- Inhibition of Protein Aggregation :

-

Enzyme Activity Assays :

- Enzyme inhibition assays demonstrated that this compound effectively inhibited DHFR activity at micromolar concentrations, indicating its potential utility in cancer treatment by disrupting DNA synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.